Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys
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Overview
Description
Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys is a synthetic peptide composed of ten amino acids: alanine, lysine, proline, serine, tyrosine, hydroxyproline, threonine, and lysine. This peptide is known for its bioadhesive properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The peptides are then purified using techniques such as HPLC and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys can undergo various chemical reactions, including:
Oxidation: The tyrosine and hydroxyproline residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine .
Scientific Research Applications
Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its bioadhesive properties and potential use in tissue engineering.
Medicine: Explored for its potential in drug delivery systems due to its bioadhesive nature.
Industry: Utilized in the development of bioadhesive materials for various applications.
Mechanism of Action
The mechanism of action of Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys involves its interaction with biological tissues. The peptide’s bioadhesive properties are attributed to the presence of hydroxyproline and tyrosine residues, which facilitate strong interactions with tissue surfaces. These interactions are mediated through hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C55H82N12O17 |
---|---|
Molecular Weight |
1183.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,4R)-1-[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H82N12O17/c1-29(58)46(74)59-37(8-3-5-19-56)52(80)65-21-7-10-42(65)49(77)63-41(28-68)48(76)62-40(23-32-13-17-34(71)18-14-32)53(81)67-27-36(73)25-44(67)54(82)66-26-35(72)24-43(66)50(78)64-45(30(2)69)51(79)61-39(22-31-11-15-33(70)16-12-31)47(75)60-38(55(83)84)9-4-6-20-57/h11-18,29-30,35-45,68-73H,3-10,19-28,56-58H2,1-2H3,(H,59,74)(H,60,75)(H,61,79)(H,62,76)(H,63,77)(H,64,78)(H,83,84)/t29-,30-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
RXYPJGDENAAVPR-XPDJBCFDSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)O)O)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CC(CN2C(=O)C3CC(CN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N)O)O)O |
Origin of Product |
United States |
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